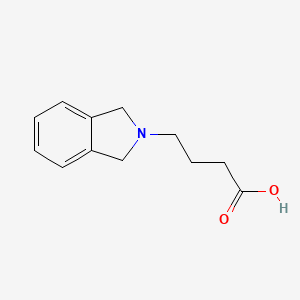

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid

Descripción general

Descripción

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a butyric acid moiety attached to an isoindoline ring system. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid typically involves the reaction of isoindoline with butyric acid or its derivatives. One common method involves the use of isoindoline-1,3-dione as a starting material, which undergoes a nucleophilic substitution reaction with butyric acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield isoindoline-1,3-dione derivatives, while reduction can produce isoindoline alcohols .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid serves as:

- A Building Block: It is used to synthesize more complex molecules, facilitating the exploration of new reaction pathways.

- A Reagent: Employed in various organic reactions due to its reactivity profile.

Biology

Research indicates several biological applications:

- Enzyme Interaction Studies: The compound acts as a probe to investigate enzyme-substrate interactions, aiding in the understanding of metabolic pathways involving isoindoline derivatives .

- Antimicrobial and Anticancer Properties: Preliminary studies suggest potential efficacy against various pathogens and cancer cell lines.

Medicine

In medical research, the compound is under investigation for:

- Therapeutic Applications: It shows promise as a pharmaceutical intermediate, with derivatives potentially exhibiting significant biological activity against specific diseases .

- Neuroprotective Effects: Some derivatives have indicated neuroprotective properties relevant to neurodegenerative diseases .

Industrial Applications

The compound is also used in industrial settings:

- Production of Specialty Chemicals: Its unique properties make it suitable for applications in polymer science and material engineering.

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical agents.

Case Studies

Several case studies highlight the biological effects of this compound:

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibit neuroprotective effects by reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative disorders.

Case Study 2: Antimicrobial Activity

Research indicated that certain derivatives possess antimicrobial properties against various bacterial strains. This opens avenues for developing new antibiotics based on this compound's structure.

Mecanismo De Acción

The mechanism of action of 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride

- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester

- 3-(4-Acetamido-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Uniqueness

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid is unique due to its specific structural features and the presence of the butyric acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other isoindoline derivatives .

Actividad Biológica

4-(1,3-Dihydro-isoindol-2-yl)-butyric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.220 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | 119-121 °C |

| Boiling Point | 442.1 ± 28.0 °C at 760 mmHg |

These properties facilitate its use in various synthetic and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activities and receptor functions, which can lead to therapeutic effects against various diseases.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of steroid 5 alpha-reductase, an enzyme involved in steroid metabolism. In a study, derivatives of this compound exhibited potent inhibitory activity with an IC50 value of 3.3 nM against rat prostate 5 alpha-reductase .

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections .

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

- Study on Enzyme Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit steroid 5 alpha-reductase. The results indicated that modifications at specific positions on the isoindoline ring significantly affected enzyme inhibitory activity .

- Therapeutic Potential : Research is ongoing to evaluate the compound's efficacy in treating conditions such as benign prostatic hyperplasia (BPH) and other hormone-related disorders due to its enzyme inhibition properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its derivatives are being explored for their potential therapeutic applications in pharmaceuticals targeting hormonal pathways and microbial infections.

Industrial Applications

In addition to its medicinal uses, the compound is utilized in the production of agrochemicals and specialty chemicals due to its unique chemical structure and reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via condensation reactions between phthalimide derivatives and γ-aminobutyric acid analogs. For example, acylation of γ-aminobutyric acid with phthalic anhydride under reflux in acetic acid yields the target compound. Reaction optimization involves pH control (e.g., sodium acetate buffer, pH 4.6 ), temperature (80–100°C), and stoichiometric ratios. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted phthalimide precursors. Yield improvements (>70%) are achieved by slow addition of reagents to minimize side reactions like over-acylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

- Methodological Answer:

- 1H NMR (CDCl₃): Peaks at δ 7.80–7.70 (m, aromatic protons from isoindole), δ 4.30–4.10 (m, –CH₂– adjacent to the phthalimide group), and δ 2.50–2.20 (m, butyric acid chain protons).

- 13C NMR: Signals at ~170 ppm (carboxylic acid C=O), 168–165 ppm (phthalimide C=O), and 35–40 ppm (–CH₂– groups).

- IR: Strong absorptions at ~1770 cm⁻¹ (imide C=O) and ~1700 cm⁻¹ (carboxylic acid C=O).

- Mass Spectrometry (EI-MS): Molecular ion [M⁺] at m/z 245 (C₁₂H₁₁NO₄), with fragmentation peaks at m/z 160 (phthalimide moiety) .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

- Methodological Answer: Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the phthalimide group. Handle in a fume hood with PPE (gloves, lab coat) due to potential irritancy (safety data in ). Pre-dry solvents (e.g., molecular sieves for THF) to avoid moisture-induced degradation during synthesis.

Advanced Research Questions

Q. How can researchers resolve discrepancies in the NMR data of derivatives, particularly when unexpected peaks arise?

- Methodological Answer: Contradictory NMR signals often stem from:

- Tautomerism: The isoindole moiety may exhibit keto-enol tautomerism, causing split peaks. Use deuterated DMSO or variable-temperature NMR (VT-NMR) to stabilize the dominant form.

- Impurities: Trace solvents (e.g., ethyl acetate) or unreacted intermediates can introduce extraneous signals. Purify via preparative HPLC (C18 column, acetonitrile/water gradient) and re-analyze.

- Dynamic processes: Rotameric states of the butyric acid chain may broaden signals. Use higher-field instruments (600 MHz+) or 2D NMR (COSY, HSQC) to resolve overlaps .

Q. What strategies optimize the acylation efficiency of this compound in peptide coupling reactions?

- Methodological Answer:

- Activating agents: Use carbodiimides (EDC or DCC) with N-hydroxysuccinimide (HOSu) to form stable active esters. Monitor reaction progress via TLC (Rf shift in ethyl acetate).

- Solvent selection: Polar aprotic solvents (DMF, DCM) enhance solubility of the phthalimide intermediate.

- Temperature control: Reactions at 0–4°C minimize racemization during peptide bond formation.

- Work-up: Quench excess reagents with aqueous citric acid and extract the product into organic phases to isolate acylated derivatives (>85% yield) .

Q. What is the mechanistic role of the phthalimide group in nucleophilic substitution reactions, and how can this be probed experimentally?

- Methodological Answer: The phthalimide group acts as a protective moiety for amines, enhancing electrophilicity in SN2 reactions. To study its role:

- Kinetic isotopic labeling: Replace the phthalimide proton with deuterium and monitor reaction rates via LC-MS.

- Competitive experiments: Compare reactivity with non-phthalimide analogs (e.g., acetyl-protected derivatives) under identical conditions.

- Computational modeling: Use DFT calculations (e.g., Gaussian 09) to evaluate the electron-withdrawing effect on transition states .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points (e.g., 180–185°C vs. 190–195°C)?

- Methodological Answer: Discrepancies may arise from:

- Polymorphism: Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) and analyze via X-ray diffraction.

- Purity differences: Use DSC (Differential Scanning Calorimetry) to compare thermal profiles. Impurities lower melting points and broaden peaks.

- Measurement techniques: Calibrate equipment with standard references (e.g., indium) and ensure slow heating rates (1–2°C/min) .

Q. Application in Experimental Design

Q. How can this compound be utilized as a building block for fluorescent probes or bioactive molecule synthesis?

- Methodological Answer: The phthalimide group’s rigidity and electron-deficient nature make it suitable for:

- Fluorescent tags: Couple with dansyl chloride or BODIPY dyes via amide bonds. Monitor conjugation efficiency via fluorescence quenching assays.

- Drug conjugates: Link to anticancer agents (e.g., doxorubicin) using click chemistry (CuAAC). Validate bioactivity via in vitro cytotoxicity assays (IC₅₀ comparisons) .

Propiedades

IUPAC Name |

4-(1,3-dihydroisoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)6-3-7-13-8-10-4-1-2-5-11(10)9-13/h1-2,4-5H,3,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLWOTVLCZLNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360194 | |

| Record name | 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799266-56-1 | |

| Record name | 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.